N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride

Tetrahydroquinoline Sulfonamide Chemical structure

Researchers exploring tetrahydroquinoline SAR often face uncontrolled variance when substituting meta-chloro N-aryl building blocks with para-chloro or 2-oxo analogs, where subtle structural shifts drive orders-of-magnitude differences in target binding. This compound eliminates that ambiguity: • Definitive meta-Cl substitution on a fully saturated tetrahydroquinoline core - structurally distinct from oxidized quinolinone or para-chloro variants. • Hydrochloride salt ensures a defined protonation state for reproducible biophysical assays (SPR, ITC) and co-crystallization trials. • Serves as a validated reference standard for HPLC/LC-MS method development and synthetic route optimization in sulfonamide programs.

Molecular Formula C15H16Cl2N2O2S
Molecular Weight 359.27
CAS No. 2089258-16-0
Cat. No. B2673796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride
CAS2089258-16-0
Molecular FormulaC15H16Cl2N2O2S
Molecular Weight359.27
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)NC1.Cl
InChIInChI=1S/C15H15ClN2O2S.ClH/c16-12-4-1-5-13(10-12)18-21(19,20)14-6-7-15-11(9-14)3-2-8-17-15;/h1,4-7,9-10,17-18H,2-3,8H2;1H
InChIKeyOPAITHMYSJPVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-THQ-6-sulfonamide HCl Procurement Baseline


N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride (CAS 2089258-16-0) is a synthetic sulfonamide derivative combining a saturated tetrahydroquinoline core with a 3-chlorophenyl substituent at the 6-sulfonamide position . While the broader class of tetrahydroquinoline-6-sulfonamides has been explored as gamma-secretase inhibitors [1], NLRP3 inflammasome modulators [2], and glucocorticoid receptor modulators [3], no peer-reviewed publication or patent has been identified that reports quantitative biological activity, selectivity, or ADME data for this specific compound. Available vendor datasheets describe physicochemical properties (MW ~359.27 g/mol, molecular formula C₁₅H₁₅ClN₂O₂S·HCl) but provide no comparator-based evidence . Consequently, procurement decisions must be guided by structural uniqueness rather than demonstrated performance advantages.

Core Saturated tetrahydroquinoline scaffold
Substitution 3-chloro N-phenyl (meta) position
Salt Form Hydrochloride for aqueous handling

Analog Substitution Risk for N-(3-Chlorophenyl)-THQ-6-sulfonamide HCl


Generic substitution of N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride with other in-class sulfonamides is not supported by evidence of functional interchangeability. The saturated tetrahydroquinoline core distinguishes it from oxidized quinoline or quinolinone analogs (e.g., 2-oxo-3,4-dihydroquinoline-6-sulfonamides ), and the 3-chloro substitution pattern on the N-phenyl ring has been shown in structurally related series to alter steric and electronic properties [1]. The hydrochloride salt form further differentiates solubility and stability profiles. For example, in closely related tetrahydroquinoline-6-sulfonamide series, subtle variations in N-aryl substitution and ring oxidation state have produced orders-of-magnitude differences in target binding [2] [3]. Without direct comparative data, substitution with a structurally similar but non-identical analog (e.g., 4-chlorophenyl, 2-oxo, or free-base variants) introduces uncontrolled experimental variance.

Ring saturation differentiates from 2-oxo analogs

The saturated THQ core may shift molecular shape and hydrogen-bonding capacity compared to oxidized quinolinone sulfonamides.

Halogen position alters SAR interpretation

Meta-chloro substitution can produce different target engagement profiles relative to para- or ortho-chloro isomers; positional swaps introduce uncontrolled variance.

Salt form may change solubility and reproducibility

Free base or alternative salt forms may exhibit divergent dissolution and stability, affecting assay consistency without direct comparator data.

Differentiation Evidence for N-(3-Chlorophenyl)-THQ-6-sulfonamide HCl


Saturation State vs. 2-Oxo Analogs

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride possesses a fully saturated tetrahydroquinoline ring (C₉H₁₂N core), unlike the oxidized 2-oxo-3,4-dihydroquinoline analog (C₉H₉NO₂ core) . This chemical distinction eliminates the planar lactam conformation, directly impacting molecular shape, electron distribution, and hydrogen-bonding capacity. Although no direct bioactivity comparison exists, in the closely related glucocorticoid receptor modulator series, saturation state was a primary driver of selectivity between transrepression and transactivation [1].

Saturation State
Class-level
Saturated THQ (C₉H₁₂N) vs 2-Oxo (C₉H₉NO₂)
MW difference ~22.5 g/mol (HCl salt) due to oxidation state
Non-planar scaffold differentiation for SAR studies
No direct bioactivity comparison available; cross-study inference
Tetrahydroquinoline Sulfonamide Chemical structure

3-Chloro vs. 4-Chloro Substitution Position

The 3-chloro substitution on the N-phenyl ring distinguishes this compound from other positional isomers (2-chloro, 4-chloro) available in the tetrahydroquinoline-6-sulfonamide class . Meta-substitution produces a distinct dipole moment and steric profile relative to para-substitution. In a structurally related sulfonamide-substituted tetrahydroquinoline NLRP3 inhibitor series, the position of halogen substitution on the N-aryl ring was shown to be a critical determinant of target engagement and selectivity, although no head-to-head data exist for this exact compound [1].

3-Chloro vs 4-Chloro
Class-level
Meta-chloro (3-Cl) vs para-chloro (4-Cl) isomer
Positional isomer; no quantitative activity comparison for this pair
Positional SAR context for target engagement hypothesis
Class-level SAR from related NLRP3/glucocorticoid series
Halogen substitution SAR Sulfonamide

HCl Salt vs. Free Base Solubility & Handling

The hydrochloride salt form (MW ~359.27 g/mol) provides distinct physicochemical advantages over the free base (MW ~322.81 g/mol) in terms of aqueous solubility and solid-state stability, which are critical for reproducible in vitro assays and early formulation development . While no direct solubility comparison data are available for this specific compound, hydrochloride salt formation is a standard strategy in drug discovery to improve dissolution rate and hygroscopicity [1]. Procurement of the hydrochloride salt ensures consistent protonation state across experiments.

HCl Salt vs Free Base
Class-level
HCl salt (MW ~359.3) vs free base (MW ~322.8)
Salt formation expected to improve aqueous solubility
Procurement form selection for aqueous assay workflows
No experimental solubility data for this specific compound
Hydrochloride salt Solubility Formulation

Application Scenarios for N-(3-Chlorophenyl)-THQ-6-sulfonamide HCl


SAR of THQ-Sulfonamide Libraries

This compound serves as a key building block for exploring the role of meta-chloro N-aryl substitution within tetrahydroquinoline-6-sulfonamide series. As demonstrated in related glucocorticoid receptor modulator programs [1], variation at the N-aryl position profoundly influences target selectivity. This specific compound enables SAR expansion at a position not covered by 2-oxo or para-chloro analogs.

NLRP3/NF-κB Probe Development

Based on structural precedent from sulfonamide-substituted tetrahydroquinoline NLRP3 inhibitors [2], this compound may serve as a probe to interrogate the contribution of the saturated tetrahydroquinoline scaffold and meta-chloro substitution to inflammasome inhibition or NF-κB modulation. However, no direct activity data exist for this exact compound.

Sulfonamide Binding: Crystallography & Biophysics

The hydrochloride salt form provides a defined protonation state suitable for co-crystallization or biophysical assays (SPR, ITC) with targets known to engage sulfonamide-containing ligands, such as carbonic anhydrase isoforms or transcriptional regulators [3]. The saturated ring offers conformational flexibility distinct from planar aromatic sulfonamides.

Analytical Reference Standard & Metabolite ID

This compound, with its well-defined structure (C₁₅H₁₅ClN₂O₂S·HCl) and confirmed CAS registry, can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories studying tetrahydroquinoline sulfonamide metabolism or synthetic route optimization .

Application
Selection Property
Validation Focus
SAR of THQ-sulfonamide libraries
Meta-chloro N-aryl substitution
Positional isomer controls for SAR expansion
NLRP3/NF-κB probe development
Saturated tetrahydroquinoline scaffold
Inflammasome pathway-response context (no direct data)
Sulfonamide binding & crystallography
Defined HCl salt protonation state
Binding affinity with sulfonamide-engaging targets
Analytical reference standard
Well-defined structure and CAS registry
LC-MS/HPLC method development and metabolite ID
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